molecular formula C10H8ClNOS B8322526 2-Chloro-6-(2-Thienylmethoxy)Pyridine

2-Chloro-6-(2-Thienylmethoxy)Pyridine

Cat. No.: B8322526
M. Wt: 225.70 g/mol
InChI Key: HJMUEQUXIPWFNC-UHFFFAOYSA-N
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Description

2-Chloro-6-(2-Thienylmethoxy)Pyridine is a useful research compound. Its molecular formula is C10H8ClNOS and its molecular weight is 225.70 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H8ClNOS

Molecular Weight

225.70 g/mol

IUPAC Name

2-chloro-6-(thiophen-2-ylmethoxy)pyridine

InChI

InChI=1S/C10H8ClNOS/c11-9-4-1-5-10(12-9)13-7-8-3-2-6-14-8/h1-6H,7H2

InChI Key

HJMUEQUXIPWFNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Cl)OCC2=CC=CS2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution containing 2-thiophenemethanol (1.5 g, 0.0135×1.0 mol) and sodium hydride (0.58 g, (ca.60% in mineral oil), 0.0135×1.1 mol) in tetrahydrofuran, 2,6-dichloropyridine (2.0 g, 0.0135 mol) was added and the resultant solution was refluxed for about 2 hours. The reaction solution was partitioned between ethyl acetate and aqueous saturated sodium hydrogen carbonate. The obtained organic layer was washed with aqueous saturated sodium chloride, dried over anhydrous sodium sulfate and thereafter, concentrated and purified on a silica gel column to obtain the end product.
Quantity
1.5 g
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reactant
Reaction Step One
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0.58 g
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reactant
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2 g
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reactant
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0 (± 1) mol
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solvent
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[Compound]
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resultant solution
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

K-t-BuO (1.70 g, 15.1 mmol) was added portionwise to a stirred mixture of 2-thiophenemethanol (2.14 g, 18.7 mmol) and 2,6-dichloropyridine (2.13 g, 14.4 mmol) in dioxane (3 mL) at room temperature. An exotermic reaction started and more dioxane (3 mL) was added. After 3 h of stirring at room temperature, the reaction mixture was passed through a column of silica using n-hexane/ethyl acetate (85:15) as eluent. A second purification on silica (16×4 cm) using n-hexane/ethyl acetate (9:1) firnished 3.0 g (93%) of the title compound as a light beige oil. HRMS m/z calcd for C10H8ClNOS (M)+ 225.0015, found 225.0022. Anal. (C10H8CINOS) C, H, N. *Previously described in EP 693490.
[Compound]
Name
K-t-BuO
Quantity
1.7 g
Type
reactant
Reaction Step One
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2.14 g
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reactant
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2.13 g
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reactant
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Quantity
3 mL
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solvent
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Name
n-hexane ethyl acetate
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0 (± 1) mol
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Quantity
3 mL
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solvent
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